An In-depth Technical Guide to 2-(4-Propylpiperidin-1-yl)ethanol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(4-Propylpiperidin-1-yl)ethanol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(4-Propylpiperidin-1-yl)ethanol, a substituted piperidine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to its structural motifs—a 4-substituted piperidine ring and an ethanolamine side chain—this molecule holds potential as a versatile building block for novel therapeutic agents. This document details its synthesis, predicted physicochemical properties, and explores its prospective applications based on the established pharmacology of related compounds.
Compound Identification and Physicochemical Profile
While a specific CAS (Chemical Abstracts Service) number for 2-(4-Propylpiperidin-1-yl)ethanol is not readily found in public databases, indicating its status as a potentially novel or less-common compound, its key precursor, 4-propylpiperidine, is well-characterized. The hydrochloride salt of this precursor is registered under CAS number 452331-68-9.
The physicochemical properties of 2-(4-Propylpiperidin-1-yl)ethanol have been estimated based on its chemical structure and data from analogous compounds. These predictions are crucial for designing experimental protocols, including reaction conditions and purification methods.
Table 1: Estimated Physicochemical Properties of 2-(4-Propylpiperidin-1-yl)ethanol
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₂₁NO | Calculated from structure |
| Molecular Weight | 171.28 g/mol | Calculated from structure |
| Boiling Point | ~220-240 °C | Extrapolated from similar N-hydroxyethyl piperidines |
| LogP | ~2.5 | Estimated based on structure; indicates moderate lipophilicity |
| pKa (of the amine) | ~9.5 - 10.5 | Typical for a tertiary amine on a piperidine ring |
| Solubility | Soluble in alcohols and chlorinated solvents. Limited solubility in water. | Inferred from structural analogues |
Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol
The synthesis of the title compound is most logically achieved through the N-alkylation of 4-propylpiperidine. This process involves two primary stages: the generation of the free base from its common salt form and the subsequent reaction with a suitable two-carbon electrophile to introduce the ethanol moiety.
Synthesis Workflow
The overall synthetic pathway is depicted below. The initial step involves the liberation of the nucleophilic secondary amine from its hydrochloride salt, which is then poised to react in the subsequent N-alkylation step.
Caption: Synthetic workflow for 2-(4-Propylpiperidin-1-yl)ethanol.
Detailed Experimental Protocol
Step 1: Preparation of 4-Propylpiperidine Free Base
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Rationale: The starting material, 4-propylpiperidine hydrochloride, is a salt. To render the piperidine nitrogen nucleophilic for the subsequent alkylation, it must be deprotonated to its free base form. An aqueous solution of a strong base like sodium hydroxide is used for this purpose. A water-immiscible organic solvent is then used to extract the less polar free base.
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Procedure:
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Dissolve 4-propylpiperidine hydrochloride in deionized water.
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Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH of the aqueous layer is >12.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-propylpiperidine as an oil.
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Step 2: N-Alkylation with Ethylene Oxide
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Rationale: Ethylene oxide is a highly reactive electrophile due to its strained three-membered ring. The nucleophilic nitrogen of 4-propylpiperidine attacks one of the carbon atoms, leading to ring-opening and the formation of the desired N-ethanol derivative.[1][2] This reaction is typically carried out in a protic solvent like ethanol, which can also act as a proton source for the final product.
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Procedure:
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Dissolve the 4-propylpiperidine free base in absolute ethanol in a sealed pressure vessel.
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Cool the solution to 0°C and carefully add a stoichiometric amount of condensed ethylene oxide.
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Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for 12-16 hours.
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After cooling, carefully vent any residual pressure.
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Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
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Potential Applications in Drug Discovery
N-substituted piperidines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.[3] The structural features of 2-(4-Propylpiperidin-1-yl)ethanol suggest several promising avenues for its application in drug discovery.
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GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[4] The N-ethanol group can be further functionalized to explore structure-activity relationships and optimize binding affinity and selectivity.
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Antimycotic Agents: Piperidine-containing compounds, such as fenpropidin, are established antifungal agents in agriculture. Hybrid molecules incorporating the piperidine scaffold have shown promising antimycotic effects against clinically relevant fungal species.[5]
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Central Nervous System (CNS) Agents: The lipophilicity imparted by the propyl group, combined with the hydrogen bonding potential of the hydroxyl group, may allow this molecule or its derivatives to cross the blood-brain barrier, making it a candidate for developing CNS-active agents.
Caption: Potential applications of the core scaffold in drug discovery.
Safety and Handling
While specific toxicity data for 2-(4-Propylpiperidin-1-yl)ethanol is not available, precautions should be taken based on the known hazards of its constituent chemical classes, namely tertiary amines and alcohols.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: Tertiary amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.
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Fire Hazards: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-Propylpiperidin-1-yl)ethanol represents a promising, albeit under-characterized, chemical entity with significant potential as a building block in medicinal chemistry. The synthetic route outlined in this guide is robust and relies on well-established chemical principles. Further investigation into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
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PubChem. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. [Link]
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PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
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MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
- Google Patents.
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Oakwood Chemical. 2-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-ethanol. [Link]
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Inxight Drugs. 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL. [Link]
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PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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ScienceDaily. Chemists find greener path to making key industrial chemical. [Link]
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EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate Properties. [Link]
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